![molecular formula C17H22OSSi B14204955 Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- CAS No. 835626-61-4](/img/structure/B14204955.png)
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl ring, which is further substituted with a sulfinyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler phenylsilane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can lead to the formation of a phenylsilane derivative.
科学研究应用
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme interactions.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- exerts its effects involves interactions with various molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyl(trimethylsilyl)acetylene
- Diphenylsilane
Uniqueness
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to other similar compounds. This functional group allows for specific interactions and reactivity patterns that are not observed in simpler silane derivatives.
属性
CAS 编号 |
835626-61-4 |
|---|---|
分子式 |
C17H22OSSi |
分子量 |
302.5 g/mol |
IUPAC 名称 |
trimethyl-[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]silane |
InChI |
InChI=1S/C17H22OSSi/c1-14-9-11-16(12-10-14)19(18)17-8-6-5-7-15(17)13-20(2,3)4/h5-12H,13H2,1-4H3/t19-/m0/s1 |
InChI 键 |
ASEHFWNNQYROFW-IBGZPJMESA-N |
手性 SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C[Si](C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


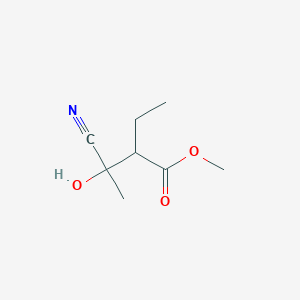
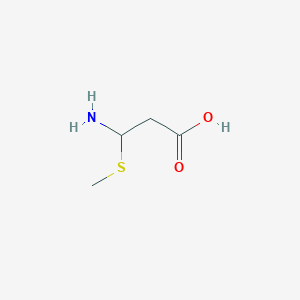
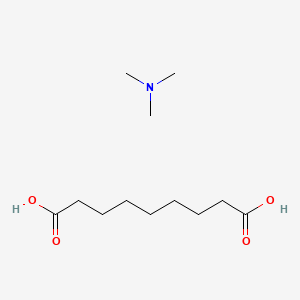
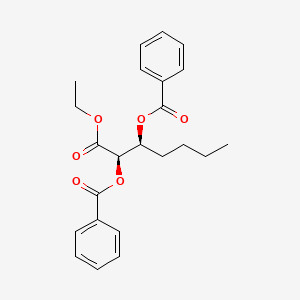
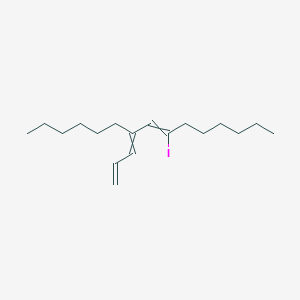
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
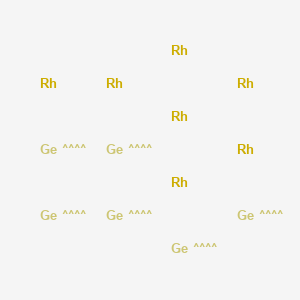
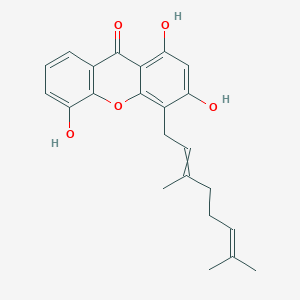
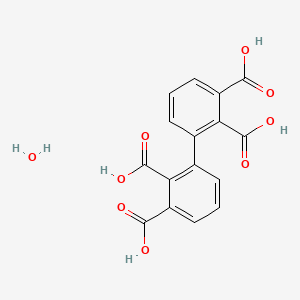
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
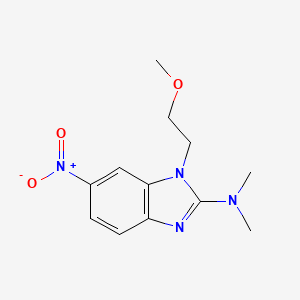
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

